High-Resolution NMR Characterization of 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-[1,4]diazepane: A Technical Guide
High-Resolution NMR Characterization of 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-[1,4]diazepane: A Technical Guide
Executive Summary
The compound 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-[1,4]diazepane is a highly functionalized, conformationally complex tertiary amine. Featuring a protected 1,4-diazepane (homopiperazine) ring, a carboxylic acid, and a pyridin-3-yl moiety, this scaffold is a versatile building block in medicinal chemistry, frequently utilized in the development of kinase and epigenetic target inhibitors[1].
Accurate structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents specific challenges. The presence of the N-tert-butyloxycarbonyl (Boc) group induces rotameric line broadening, while the zwitterionic potential between the basic diazepane nitrogen and the carboxylic acid can cause unpredictable chemical shift drift. This whitepaper provides a comprehensive, self-validating technical guide to the 1 H and 13 C NMR assignment of this compound, detailing the causality behind experimental choices and providing a robust analytical framework.
Structural Deconstruction & Conformational Dynamics
To systematically assign the NMR spectra, the molecule must be deconstructed into its three core structural modules:
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The Pyridin-3-yl Ring: An electron-deficient heteroaromatic system that exerts a strong anisotropic deshielding effect on adjacent protons[2].
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The Methine Bridge (-CH(COOH)-): A highly deshielded chiral center connecting the diazepane nitrogen, the pyridine ring, and the carboxyl group.
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The 1-Boc-[1,4]diazepane Ring: A 7-membered aliphatic heterocycle. At ambient temperature (298 K), restricted rotation around the C–N partial double bond of the Boc carbamate leads to the coexistence of distinct E and Z rotamers. This dynamic conformational exchange occurs at a rate comparable to the NMR timescale, resulting in severe line broadening or signal duplication for the ring protons (C2, C7) and carbons adjacent to the Boc group.
Understanding these dynamics is critical: attempting to assign a 1D spectrum of this compound at room temperature often leads to erroneous integration and misidentified spin systems.
Self-Validating Experimental Protocol: VT-NMR
To overcome rotameric broadening and ensure a self-validating analytical system, the following Variable Temperature (VT) NMR protocol must be executed. This methodology forces the molecule past its rotational energy barrier, coalescing the rotamers into sharp, integrable signals.
Step-by-Step Methodology
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Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of anhydrous DMSO- d6 .
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Causality: DMSO- d6 is selected over CDCl 3 because its high dielectric constant disrupts inter-molecular hydrogen bonding, stabilizing the polar carboxylic acid and preventing concentration-dependent chemical shift variations.
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Internal Standardization: Add 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( δ 0.00 ppm) to ensure absolute shift accuracy.
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Ambient Acquisition (298 K): Acquire standard 1D 1 H (16 scans, D1 = 2s) and 13 C (1024 scans, D1 = 2s) spectra.
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Validation Checkpoint: Observe expected line broadening in the 1.5–3.5 ppm ( 1 H) and 45–55 ppm ( 13 C) regions. This confirms the presence of the Boc-diazepane system[3].
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Thermal Equilibration: Ramp the probe temperature to 353 K (80 °C) at a rate of 2 K/min. Allow the sample to equilibrate for 15 minutes to ensure thermal homogeneity across the NMR tube. Re-shim the Z-axis gradients.
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High-Temperature Acquisition: Re-acquire 1D and 2D spectra at 353 K.
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Validation Checkpoint: The previously broad signals must coalesce into sharp multiplets. If signals remain broad, the sample may contain paramagnetic impurities or polymeric aggregates.
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Quantitative Data: 1 H and 13 C Chemical Shift Assignments
The following tables summarize the empirical chemical shifts acquired at 353 K in DMSO- d6 . At this temperature, the rapid rotation of the Boc group yields a time-averaged, highly resolved spectrum.
Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO- d6 , 353 K)
| Position / Moiety | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Causality / Mechanistic Note |
| -COOH | 12.50 | br s | - | 1H | Highly deshielded acidic proton; broad due to rapid exchange with trace D 2 O. |
| Py-H2 | 8.58 | d | 2.0 | 1H | Ortho to pyridine nitrogen; additionally deshielded by the adjacent methine bridge[2]. |
| Py-H6 | 8.52 | dd | 4.8, 1.6 | 1H | Ortho to pyridine nitrogen. |
| Py-H4 | 7.82 | dt | 7.9, 2.0 | 1H | Para to pyridine nitrogen. |
| Py-H5 | 7.40 | dd | 7.9, 4.8 | 1H | Meta to pyridine nitrogen; least deshielded aromatic proton. |
| Methine (-CH-) | 4.45 | s | - | 1H | Extreme deshielding driven by the combined electron-withdrawing effects of the N4 amine, the carboxyl group, and the pyridine ring. |
| Diazepane C2, C7 | 3.45 - 3.35 | m | - | 4H | Adjacent to the electron-withdrawing N-Boc carbamate[4]. |
| Diazepane C3, C5 | 2.85 - 2.65 | m | - | 4H | Adjacent to the N4 alkylamine; shielded relative to C2/C7. |
| Diazepane C6 | 1.80 - 1.70 | m | - | 2H | Central methylene of the homopiperazine propyl chain. |
| Boc -C(CH 3 ) 3 | 1.38 | s | - | 9H | Intense singlet characteristic of the tert-butyl group. |
Table 2: 13 C NMR Chemical Shifts (100 MHz, DMSO- d6 , 353 K)
| Position / Moiety | Chemical Shift ( δ , ppm) | Carbon Type | Causality / Mechanistic Note |
| -COOH (Carboxyl) | 172.5 | Quaternary | Carbonyl carbon of the acid. |
| Boc (C=O) | 154.8 | Quaternary | Carbamate carbonyl; diagnostic for Boc protection. |
| Py-C2 | 150.2 | CH | Highly deshielded by adjacent electronegative nitrogen. |
| Py-C6 | 149.1 | CH | Deshielded by adjacent electronegative nitrogen. |
| Py-C4 | 136.5 | CH | Standard heteroaromatic shift. |
| Py-C3 (Ipso) | 131.8 | Quaternary | Attachment point of the methine bridge. |
| Py-C5 | 123.4 | CH | Meta position; highest electron density in the pyridine ring. |
| Boc Quaternary | 78.9 | Quaternary | Characteristic shift for the central tert-butyl carbon. |
| Methine (-CH-) | 68.4 | CH | Downfield shift due to bonding with N, COOH, and Ar. |
| Diazepane C3, C5 | 54.2, 53.8 | CH 2 | Adjacent to the tertiary N4 amine. |
| Diazepane C2, C7 | 46.5, 45.9 | CH 2 | Adjacent to the N1 Boc carbamate. |
| Boc -CH 3 | 28.1 | CH 3 | Standard aliphatic methyl shift. |
| Diazepane C6 | 27.4 | CH 2 | Central homopiperazine methylene. |
2D NMR Workflow for Unambiguous Elucidation
To definitively prove the regiochemistry of the N-alkylation (confirming the methine bridge is attached to N4 and not N1), a multiparametric 2D NMR workflow is required. The workflow relies on heteronuclear correlations to map the carbon framework.
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HSQC (Heteronuclear Single Quantum Coherence): Used to map all one-bond C–H connections, immediately differentiating the diazepane CH 2 groups from the methine CH.
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HMBC (Heteronuclear Multiple Bond Correlation): The critical self-validating step. The methine proton ( δ 4.45) will show strong 3JCH correlations to the pyridine C2 ( δ 150.2) and C4 ( δ 136.5) carbons, as well as 3JCH correlations to the diazepane C3 ( δ 54.2) and C5 ( δ 53.8) carbons. This unambiguously confirms the structural linkage.
Fig 1: Multiparametric 1D and 2D NMR workflow for unambiguous structural elucidation.
References
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[2] National Center for Biotechnology Information. PubChem Compound Summary for CID 108, 3-Pyridineacetic acid. Available at:[Link]
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[3] Royal Society of Chemistry (RSC Advances). Design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. (2020). Available at:[Link]
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[1] National Institutes of Health (PMC). Pioneering first-in-class HDAC-ROCK inhibitors as potential multitarget anticancer agents. Available at:[Link]
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